molecular formula C19H19N3O4 B15104322 N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No.: B15104322
M. Wt: 353.4 g/mol
InChI Key: PQFKKEVHOCFVGZ-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperidine ring, and a pyridine carboxamide group

Preparation Methods

The synthesis of N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, an amine, and a ketone.

    Coupling of the benzodioxole and piperidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Introduction of the pyridine carboxamide group: This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of the pyridine carboxamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to increase yield and efficiency.

Chemical Reactions Analysis

N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the piperidine and pyridine groups can form hydrogen bonds and electrostatic interactions with amino acid residues .

Comparison with Similar Compounds

N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can be compared with other compounds that have similar structural motifs:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C19H19N3O4/c23-18(15-3-1-2-8-20-15)21-14-6-9-22(10-7-14)19(24)13-4-5-16-17(11-13)26-12-25-16/h1-5,8,11,14H,6-7,9-10,12H2,(H,21,23)

InChI Key

PQFKKEVHOCFVGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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